Riboflavine tetrabutyrate
Overview
Description
Mechanism of Action
Target of Action
Riboflavine Tetrabutyrate, also known as Hibon, primarily targets the respiratory chain and oxidative phosphorylation . These are crucial biochemical processes that generate energy in the form of ATP, which is essential for various cellular functions.
Mode of Action
Hibon is phosphorylated to flavine mononucleotide (FMN) and flavine adenine dinucleotide (FAD) . These compounds act as co-enzymes in the respiratory chain and oxidative phosphorylation . By participating in these processes, Hibon plays a vital role in energy production within cells.
Biochemical Pathways
Hibon affects the respiratory chain and oxidative phosphorylation pathways . These pathways are part of the cell’s energy production system. The respiratory chain is a series of protein complexes in the mitochondria that transfer electrons through redox reactions, pumping protons across the mitochondrial membrane. This creates a proton gradient that drives ATP synthesis in the process of oxidative phosphorylation.
Result of Action
The action of Hibon results in the production of ATP, the primary energy currency of the cell . This is crucial for maintaining cellular functions and viability.
Biochemical Analysis
Biochemical Properties
Riboflavine Tetrabutyrate plays a crucial role in various biochemical reactions, primarily due to its ability to act as a coenzyme in redox reactions. It interacts with several enzymes, including flavoproteins such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These interactions facilitate electron transfer processes essential for cellular respiration and energy production. The compound’s redox properties enable it to participate in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances mitochondrial function by serving as a cofactor for enzymes involved in the electron transport chain and β-oxidation of fatty acids. Additionally, it plays a role in maintaining redox homeostasis and protecting cells from oxidative stress. The compound’s impact on gene expression is mediated through its involvement in chromatin remodeling and DNA repair processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for flavoproteins, facilitating their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce lipid peroxidation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur upon prolonged exposure to light and heat. Long-term studies have shown that this compound maintains its antioxidant properties and continues to support cellular function over extended periods. Its efficacy may diminish with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved mitochondrial function. At high doses, this compound may induce toxic effects, including oxidative stress and tissue damage. These adverse effects are dose-dependent and highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to FAD and FMN. These cofactors participate in various enzymatic reactions, including those in the citric acid cycle, electron transport chain, and fatty acid β-oxidation. The compound’s role in these pathways is essential for maintaining cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is absorbed at the luminal surface of the small intestine and enters the bloodstream, where it is distributed to various tissues. The compound penetrates the blood-brain barrier and is taken up by neurons and astrocytes. Its transport and distribution are facilitated by riboflavin transporters, ensuring its availability for cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within mitochondria and the nucleus. In mitochondria, it supports the function of the electron transport chain and oxidative phosphorylation. In the nucleus, it is involved in DNA repair and chromatin remodeling. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cellular compartments .
Preparation Methods
Riboflavin Tetrabutyrate is synthesized through the esterification of riboflavin with butyric acid. The process involves the reaction of riboflavin with butyric anhydride in the presence of a catalyst, typically an acid catalyst like sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the riboflavin molecule. The product is then purified through crystallization or other separation techniques to obtain pure Riboflavin Tetrabutyrate .
Chemical Reactions Analysis
Riboflavin Tetrabutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exhibits antioxidative and lipid peroxide-removing activity, making it useful in inhibiting lipid peroxidation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Riboflavin Tetrabutyrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Riboflavin Tetrabutyrate is unique compared to other riboflavin derivatives due to its lipophilic nature and enhanced stability. Similar compounds include:
Riboflavin Tetraacetate: Another esterified form of riboflavin, but with acetic acid instead of butyric acid.
Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, commonly used as a coenzyme in biological reactions.
Flavin Adenine Dinucleotide (FAD): Another coenzyme form of riboflavin, involved in various redox reactions in the body.
Riboflavin Tetrabutyrate stands out due to its specific applications in lipid metabolism and its potential therapeutic benefits in treating metabolic disorders .
Properties
IUPAC Name |
[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIWUJSIGSWKK-BBANNHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046892 | |
Record name | Riboflavin tetrabutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752-56-7 | |
Record name | Hibon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=752-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Riboflavin tetrabutyrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000752567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riboflavin tetrabutyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14727 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Riboflavin tetrabutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Riboflavin, 2',3',4',5'-tetrabutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBOFLAVIN TETRABUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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